

# Fesoterodine's Safety in the Elderly: A Systematic Review and Comparison

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Fesoterodine**

Cat. No.: **B1237170**

[Get Quote](#)

For researchers, scientists, and drug development professionals navigating the landscape of overactive bladder (OAB) treatments for elderly patients, the safety profile of available therapies is a paramount concern. This guide provides a systematic review of the safety of **fesoterodine**, an antimuscarinic agent, in this vulnerable population. Through a comprehensive comparison with other OAB medications, supported by experimental data and detailed methodologies, this document aims to offer an objective resource for informed decision-making in research and clinical development.

## Comparative Safety Profile of Fesoterodine and Other OAB Treatments in Elderly Patients

The following tables summarize the incidence of common and clinically relevant adverse events associated with **fesoterodine** and its main comparators in elderly patients ( $\geq 65$  years), based on data from key clinical trials.

Table 1: Incidence of Common Adverse Events with **Fesoterodine** vs. Placebo in Elderly Patients ( $\geq 65$  years)

| Adverse Event | Fesoterodine 4/8 mg (flexible dose) | Placebo (%) | Study                        |
|---------------|-------------------------------------|-------------|------------------------------|
|               | (%)                                 |             |                              |
| Dry Mouth     | 34                                  | 5           | Wagg et al. (SOFIA), 2013[1] |
| Constipation  | 9                                   | 3           | Wagg et al. (SOFIA), 2013[1] |

Data from the 12-week, randomized, double-blind, placebo-controlled Study of **Fesoterodine** in an Aging population (SOFIA) trial.[2]

Table 2: Comparative Incidence of Dry Mouth and Constipation in Elderly Patients ( $\geq 65$  years) for Various OAB Treatments

| Drug           | Dose              | Dry Mouth (%)              | Constipation (%)           | Study/Source                                 |
|----------------|-------------------|----------------------------|----------------------------|----------------------------------------------|
| Fesoterodine   | 4/8 mg (flexible) | 34                         | 9                          | Wagg et al. (SOFIA), 2013[1]                 |
| Fesoterodine   | 8 mg              | 26-32                      | -                          | Herschorn et al., 2012 (pooled analysis)[3]  |
| Tolterodine ER | 4 mg              | 24.3                       | 6.1                        | Zinner et al., 2006[4]                       |
| Solifenacin    | 5/10 mg           | Main AE                    | Main AE                    | Wagg et al., 2006 (pooled analysis)[5]       |
| Oxybutynin IR  | 5 mg bid          | -                          | -                          | -                                            |
| Mirabegron     | 25/50 mg          | Lower than antimuscarinics | Lower than antimuscarinics | Wagg et al., 2020 (network meta-analysis)[6] |

Note: Direct head-to-head comparison data is limited. Percentages are derived from different studies and should be interpreted with caution.

Table 3: Cognitive Safety of **Fesoterodine** in Elderly Subjects

| Study                     | Drug/Dose                                     | Population                                           | Key Finding                                                                             |
|---------------------------|-----------------------------------------------|------------------------------------------------------|-----------------------------------------------------------------------------------------|
| Kay et al., 2012          | Fesoterodine 4 mg & 8 mg                      | Healthy elderly volunteers (65-85 years)             | No statistically significant effects on any cognitive function assessed versus placebo. |
| Wagg et al. (SOFIA), 2013 | Fesoterodine 4/8 mg (flexible)                | Elderly with OAB ( $\geq 65$ years, MMSE $\geq 20$ ) | No change in Mini-Mental State Examination (MMSE) score. <sup>[1]</sup>                 |
| A Wagg et al., 2024       | Fesoterodine 4 mg & 8 mg, Oxybutynin 5 mg bid | Elderly with OAB and Mild Cognitive Impairment       | No detectable effect on cognitive function. <sup>[7]</sup>                              |

## Experimental Protocols of Key Cited Studies

A detailed understanding of the methodologies employed in pivotal clinical trials is crucial for interpreting their findings.

### The SOFIA (Study of Fesoterodine in an Aging population) Trial (Wagg et al., 2013)

- Study Design: A 12-week, randomized, double-blind, placebo-controlled, multicenter trial.<sup>[2]</sup>
- Participants: 794 individuals aged 65 years or older (with 47% being male) who had symptoms of OAB for at least three months.<sup>[1]</sup> Participants were required to have a mean of eight or more micturitions and three or more urgency episodes per 24 hours, and a Mini-Mental State Examination (MMSE) score of 20 or greater.<sup>[1]</sup>

- Intervention: Participants were randomized to receive either flexible-dose **fesoterodine** (starting at 4 mg with the option to increase to 8 mg at week 4 or 8) or a corresponding placebo.[\[1\]](#)
- Outcome Measures: The primary endpoint was the change from baseline in the number of urgency episodes per 24 hours.[\[1\]](#) Safety assessments included the incidence of adverse events, changes in vital signs, and MMSE scores.[\[1\]](#)

## Cognitive Safety Study in Healthy Elderly Volunteers (Kay et al., 2012)

- Study Design: A randomized, double-blind, double-dummy, four-way crossover study.
- Participants: Healthy volunteers aged 65 to 85 years with a baseline MMSE score of  $\geq 26$ .
- Intervention: Each participant received four treatment regimens in a randomized sequence with a washout period in between: **fesoterodine** 4 mg for 6 days, **fesoterodine** 4 mg for 3 days followed by 8 mg for 3 days, placebo for 6 days, and placebo for 6 days with a single dose of alprazolam 1 mg (as a positive control to demonstrate assay sensitivity) on day 6.
- Outcome Measures: A battery of cognitive tests was administered at baseline and on day 6 of each treatment period. The primary endpoint was the Power of Attention: Detection task. Secondary endpoints included other tests of attention, working memory, and episodic memory.

## Visualizing Key Concepts

To further elucidate the processes and mechanisms discussed, the following diagrams are provided.



[Click to download full resolution via product page](#)

PRISMA flow diagram for a systematic review.



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Flexible-dose fesoterodine in elderly adults with overactive bladder: results of the randomized, double-blind, placebo-controlled study of fesoterodine in an aging population trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. baycrest.echoontario.ca [baycrest.echoontario.ca]
- 3. Long-term safety, tolerability and efficacy of fesoterodine in subjects with overactive bladder symptoms stratified by age: pooled analysis of two open-label extension studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The safety and efficacy of tolterodine extended release in the treatment of overactive bladder in the elderly - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficacy and tolerability of solifenacin in elderly subjects with overactive bladder syndrome: a pooled analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative Safety and Efficacy of Treatments for Overactive Bladder Among Older Adults: A Network Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. urotoday.com [urotoday.com]
- To cite this document: BenchChem. [Fesoterodine's Safety in the Elderly: A Systematic Review and Comparison]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1237170#a-systematic-review-of-fesoterodine-s-safety-profile-in-elderly-patients>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)